Methyl 2-hydroxyoctadecanoate chemical properties
Methyl 2-hydroxyoctadecanoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-hydroxyoctadecanoate, also known as methyl 2-hydroxystearate, is a saturated fatty acid methyl ester belonging to the class of alpha-hydroxy fatty acids. These lipids are characterized by a hydroxyl group at the C-2 position of the fatty acid chain. While its isomer, methyl 12-hydroxyoctadecanoate, is well-documented and widely used in industrial applications, methyl 2-hydroxyoctadecanoate and other 2-hydroxy fatty acids are gaining increasing attention in biomedical research. They are recognized as important constituents of complex lipids, particularly sphingolipids, and have been implicated in various biological processes, including the structural organization of cell membranes and potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of methyl 2-hydroxyoctadecanoate, with a focus on data relevant to research and drug development.
Chemical and Physical Properties
Quantitative physicochemical data for methyl 2-hydroxyoctadecanoate is not extensively reported in publicly available literature. Much of the available data pertains to its isomers, particularly methyl 12-hydroxyoctadecanoate. However, based on available information, the following properties have been identified.
Table 1: Identifiers and Basic Properties of Methyl 2-hydroxyoctadecanoate
| Property | Value | Source |
| CAS Number | 2420-35-1 | [3][4] |
| Molecular Formula | C₁₉H₃₈O₃ | [3] |
| Molecular Weight | 314.5 g/mol | [3] |
| Physical State | Solid | [3] |
| Purity | >98% | [3] |
| Synonyms | Methyl 2-hydroxystearate, Methyl DL-2-hydroxyoctadecanoate, (±)-Methyl 2-Hydroxyoctadecanoate | [3] |
| Storage | Freezer (-20°C) | [3] |
| Stability | ≥ 4 years | [2] |
Table 2: Solubility of Methyl 2-hydroxyoctadecanoate
| Solvent | Solubility | Source |
| Chloroform | Soluble | [2] |
| Ethyl ether | Soluble | [2] |
| Methanol (B129727) | Soluble | [2] |
Spectral Data
Table 3: Mass Spectrometry Data for Methyl 2-hydroxystearate, TMS derivative
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₆O₃Si | [7] |
| Molecular Weight | 386.68 g/mol | [7] |
| CAS Number | 56196-58-8 | [7] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of methyl 2-hydroxyoctadecanoate is not explicitly described in the reviewed literature. However, a general synthetic approach for 2-hydroxy fatty acids can be inferred from related syntheses. A plausible method involves the alpha-hydroxylation of stearic acid followed by esterification.
General Synthetic Approach:
-
Alpha-bromination of Stearic Acid: Stearic acid can be brominated at the alpha-position using a Hell-Volhard-Zelinsky reaction with bromine and a catalytic amount of phosphorus tribromide.
-
Nucleophilic Substitution: The resulting 2-bromostearic acid can then undergo nucleophilic substitution with a hydroxide (B78521) source, such as aqueous sodium hydroxide, to yield 2-hydroxyoctadecanoic acid.
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Fischer Esterification: The final step is the esterification of 2-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl 2-hydroxyoctadecanoate.
A more modern and potentially enantioselective approach could involve the asymmetric dihydroxylation of a corresponding enol ether or the enzymatic hydroxylation of stearic acid.[8]
Analytical Methodology:
The analysis of 2-hydroxy fatty acid methyl esters often involves derivatization to enhance their volatility and thermal stability for gas chromatography (GC) analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ether, which can then be analyzed by GC-Mass Spectrometry (GC-MS).[7] For enantioselective analysis, chiral derivatizing agents like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) can be used to form diastereomers that can be separated on a chiral GC column.[9]
Biological Activity and Signaling Pathways
2-Hydroxy fatty acids, including 2-hydroxyoctadecanoic acid, are known to be integral components of sphingolipids, which are essential molecules in cell membranes. The presence of the 2-hydroxyl group significantly alters the biophysical properties of these lipids and the membranes they constitute.[1]
Membrane Structure and Function:
The incorporation of 2-hydroxy fatty acids into sphingolipids influences membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains involved in signal transduction.[1] Studies on model lipid membranes have shown that (R)-2-hydroxyoctadecanoic acid can alter the phase transition of dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers, suggesting a role in modulating membrane organization.[2][10]
Enzymatic Synthesis:
In mammals, the synthesis of 2-hydroxy fatty acids is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme is responsible for the stereospecific hydroxylation of long-chain fatty acids.[1]
Caption: Biosynthesis of 2-hydroxy fatty acids and their incorporation into sphingolipids.
Potential Therapeutic Relevance:
While specific studies on methyl 2-hydroxyoctadecanoate are limited, the broader class of 2-hydroxy fatty acids has shown interesting biological activities. For instance, some 2-hydroxy fatty acids have demonstrated potential as anti-cancer agents. Furthermore, methyl (+/-)-2-hydroxystearate has been utilized in the synthesis of lipid-nucleotide conjugates as potential anti-HIV agents.[2]
Conclusion
Methyl 2-hydroxyoctadecanoate is a fatty acid methyl ester with emerging significance in the field of lipidomics and biomedical research. While a comprehensive dataset of its physicochemical properties and detailed synthetic protocols are not yet widely available, its role as a precursor to and component of biologically important 2-hydroxy sphingolipids is established. Further research into the specific properties and biological functions of methyl 2-hydroxyoctadecanoate is warranted to fully elucidate its potential in drug development and as a tool for studying cellular processes.
Visualizations
Caption: Chemical Structure of Methyl 2-hydroxyoctadecanoate.
Caption: A plausible general synthetic route to methyl 2-hydroxyoctadecanoate.
References
- 1. 2-Hydroxystearic acid | 629-22-1 | Benchchem [benchchem.com]
- 2. Impact of free hydroxylated and methyl-branched fatty acids on the organization of lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. scbt.com [scbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. royalcastor.net [royalcastor.net]
- 7. Methyl 2-hydroxystearate, TMS derivative [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
